molecular formula C17H13N3S B15009957 2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile

2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B15009957
M. Wt: 291.4 g/mol
InChI Key: TZFJLFDMWYISAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methylphenyl group, a thiophenyl group, and a pyridine ring with a carbonitrile group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to a cyclization reaction with malononitrile and ammonium acetate under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide, are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-chlorophenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile
  • 2-Amino-6-(4-methoxyphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile
  • 2-Amino-6-(4-fluorophenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile stands out due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-amino-6-(4-methylphenyl)-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H13N3S/c1-11-4-6-12(7-5-11)15-9-13(16-3-2-8-21-16)14(10-18)17(19)20-15/h2-9H,1H3,(H2,19,20)

InChI Key

TZFJLFDMWYISAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.